3'-(Methylthio)butyrophenone
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Overview
Description
3’-(Methylthio)butyrophenone is an organic compound with the molecular formula C11H14OS It belongs to the class of butyrophenones, which are characterized by a phenyl ring attached to a butyryl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(Methylthio)butyrophenone typically involves the reaction of 3-(methylthio)propionic acid with phenylmagnesium bromide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of 3’-(Methylthio)butyrophenone may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as distillation, crystallization, and purification to achieve the final product suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
3’-(Methylthio)butyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenones depending on the reagents used.
Scientific Research Applications
3’-(Methylthio)butyrophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3’-(Methylthio)butyrophenone involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Butyrophenone: The parent compound with a similar structure but without the methylthio group.
Haloperidol: A well-known butyrophenone derivative used as an antipsychotic.
Droperidol: Another butyrophenone derivative with antiemetic properties.
Uniqueness
3’-(Methylthio)butyrophenone is unique due to the presence of the methylthio group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(3-methylsulfanylphenyl)butan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-3-5-11(12)9-6-4-7-10(8-9)13-2/h4,6-8H,3,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICQHUBJTXHSPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)SC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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